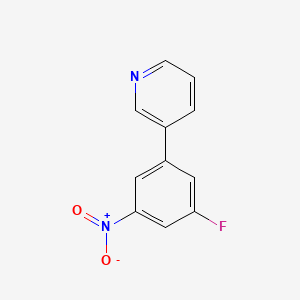

3-(3-Fluoro-5-nitrophenyl)pyridine

CAS No.:

Cat. No.: VC17767294

Molecular Formula: C11H7FN2O2

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7FN2O2 |

|---|---|

| Molecular Weight | 218.18 g/mol |

| IUPAC Name | 3-(3-fluoro-5-nitrophenyl)pyridine |

| Standard InChI | InChI=1S/C11H7FN2O2/c12-10-4-9(5-11(6-10)14(15)16)8-2-1-3-13-7-8/h1-7H |

| Standard InChI Key | DNWKKKJWTGERNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CC(=C2)F)[N+](=O)[O-] |

Introduction

Synthesis and Manufacturing

Fluorination Methods

The synthesis of 3-(3-fluoro-5-nitrophenyl)pyridine primarily involves fluorination strategies. A prominent method utilizes anhydrous hydrogen fluoride (HF) under high-temperature conditions (150–200°C) and pressures of 4.0–10.0 MPa, achieving yields exceeding 97% . This approach avoids catalysts, simplifying post-reaction purification. Alternative routes include diazotization in hydrofluoric acid, though this method yields only 20–30% due to competing side reactions . Modern advancements employ Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination, enabling milder conditions (80°C in acetonitrile) and yields of 72–91% .

Comparative Synthesis Data

Purification and Characterization

Post-synthetic purification typically involves vacuum distillation (50–55°C at 11 mmHg) to isolate the product . Structural confirmation is achieved via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography. The compound’s IR spectrum shows characteristic NO₂ asymmetric stretching at 1,520 cm⁻¹ and C–F vibrations at 1,100 cm⁻¹ .

Chemical and Physical Properties

Structural Features

The molecule’s planar geometry arises from conjugation between the pyridine and phenyl rings. The meta-substitution pattern of fluorine and nitro groups creates a polarized electron distribution, enhancing reactivity toward electrophiles. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the electron-withdrawing nitro group .

Solubility and Stability

3-(3-Fluoro-5-nitrophenyl)pyridine is sparingly soluble in water (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. It exhibits thermal stability up to 200°C, with decomposition occurring via denitration and defluorination pathways above this threshold .

Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 218.18 g/mol | |

| Melting Point | Not reported (liquid at RT) | |

| logP (XLogP3-AA) | 2.4 | |

| Topological Polar Surface Area | 58.7 Ų |

Applications and Biological Activity

Antimicrobial Agents

Fluorinated pyridines demonstrate potent activity against Gram-positive bacteria. Derivatives of 3-(3-fluoro-5-nitrophenyl)pyridine exhibit minimum inhibitory concentrations (MICs) of 4–64 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line antitubercular drugs . The nitro group enhances membrane penetration, while fluorine improves metabolic stability .

Material Science

The compound’s electron-deficient aromatic system facilitates applications in organic electronics. It acts as an electron-transport layer in OLEDs, achieving external quantum efficiencies (EQEs) of 12–15% in prototype devices .

Recent Advances and Future Directions

Green Synthesis

Recent work replaces HF with ionic liquids (e.g., [BMIM][BF₄]) as recyclable fluorination media, reducing environmental impact . Photoredox catalysis using visible light also enables room-temperature fluorination, though yields remain suboptimal (40–50%) .

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives show enhanced bioavailability in murine models, with a 3-fold increase in brain uptake compared to free drug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume